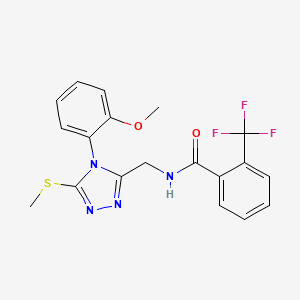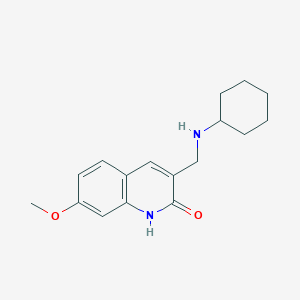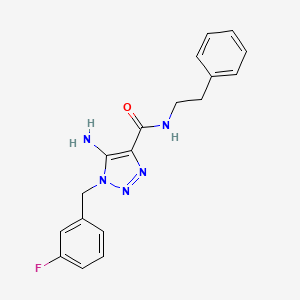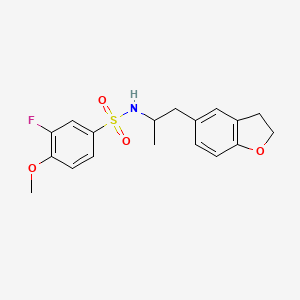
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known for their complex structures and varied biological activities. Its synthesis and analysis are significant in understanding its molecular structure and chemical properties, contributing to fields like medicinal chemistry and material sciences.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from unsubstituted indoles to the final acetamide product. The process typically involves optimization for better yields and involves intermediates like 1-(4-chlorobenzyl)-indole and indol-3-yl-2-oxo-acetyl chloride (Knaack et al., 2001).
Molecular Structure Analysis
Molecular structure elucidation is usually achieved through NMR, X-ray crystallography, and other spectroscopic methods. Compounds in this category have been shown to exhibit complex intermolecular hydrogen bonding patterns and demonstrate significant conjugation within their molecular frameworks, affecting their chemical behavior and stability (Helliwell et al., 2011).
Chemical Reactions and Properties
The reactivity of such compounds typically involves interactions with nucleophiles and electrophiles, given their acetamide and indole functional groups. The orientation of the acetamide group and its potential for hydrogen bonding significantly influence its reactivity patterns (Helliwell et al., 2011).
Physical Properties Analysis
Physical characteristics such as solubility, melting point, and crystalline structure can be deduced from similar compounds, which tend to crystallize in non-planar discrete molecules linked by hydrogen bonds. These properties are crucial in predicting the compound's behavior in biological and chemical systems (Davis & Healy, 2010).
Chemical Properties Analysis
The chemical properties include acidity, basicity, and reactivity towards different chemical reagents. These properties are influenced by the acetamide group's orientation and the overall molecular structure, significantly impacting the compound's biological and chemical functionalities (Helliwell et al., 2011).
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes shows the complex metabolic pathways involved in the biotransformation of these compounds, which could inform the metabolic study of similar compounds like 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide. This study highlights the importance of understanding species-specific metabolic processes and the role of cytochrome P450 isoforms in the metabolism of chloroacetamides Coleman, Linderman, Hodgson, & Rose, 2000.
Synthesis and Evaluation as Antimicrobial Agents
The synthesis and evaluation of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antibacterial and antifungal activities demonstrate the potential pharmaceutical applications of compounds with similar structures. Some derivatives showed promising antibacterial and antifungal activities, indicating that similar compounds could be explored for therapeutic purposes Debnath & Ganguly, 2015.
Metabolism of Cyclooxygenase-2 Inhibitor
The metabolism of a selective cyclooxygenase-2 inhibitor was studied in liver microsomes of various species, including humans. This research outlines the oxidative pathways and identifies active metabolites, which could be relevant for understanding the metabolic fate of similar compounds in biological systems Remmel, Crews, Kozak, Kalgutkar, & Marnett, 2004.
Design-Based Synthesis and Molecular Docking
A study on the design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative reveals the detailed chemical synthesis process and computational modeling used to predict the biological activity of new compounds. This approach can be applied to the synthesis and evaluation of the biological activity of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide Al-Ostoot et al., 2020.
Propriétés
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-31-25-9-5-2-6-20(25)14-15-28-26(30)16-21-18-29(24-8-4-3-7-23(21)24)17-19-10-12-22(27)13-11-19/h2-13,18H,14-17H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFFJAVVUYCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2485963.png)
![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide](/img/structure/B2485964.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)

![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)




![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)
![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B2485984.png)
